Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)acetylamino]benzoate
Description
Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate (CAS 686770-24-1) is a heterocyclic compound featuring a fused thiopheno[2,3-d]pyrimidine core, substituted with a phenyl group at position 3 and a 4-oxo functionality. The structure is further modified by a thioether-linked acetyl amino group connected to an ethyl benzoate ester (Fig. 1).
Properties
Molecular Formula |
C27H25N3O4S2 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H25N3O4S2/c1-2-34-26(33)17-12-14-18(15-13-17)28-22(31)16-35-27-29-24-23(20-10-6-7-11-21(20)36-24)25(32)30(27)19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,16H2,1H3,(H,28,31) |
InChI Key |
NBRYQWYEGVXMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate involves multiple steps. One common method includes the condensation of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with appropriate reagents under controlled conditions . The reaction mixture is typically cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure intermediate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for condensation reactions and anhydrous sodium sulfate for drying the reaction mixture . Reaction conditions often involve refluxing the mixture at elevated temperatures and subsequent cooling to room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate involves its interaction with molecular targets such as ATF4 and NF-kB proteins . The compound exerts its effects by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Modifications
The following compounds share structural homology with the target molecule, differing primarily in substituents, fused ring systems, or ester groups:
Key Comparative Analysis
Core Structure Variations
- Thiopheno[2,3-d]pyrimidine vs.
- Cyclopenta-thieno[2,3-d]pyrimidine (): The cyclopenta ring introduces conformational rigidity, which may restrict binding to flexible enzyme pockets compared to the target compound’s pentahydrobenzo ring.
Substituent Effects
- Hydrophilic Modifications : The 4-hydroxyphenyl group in ’s compound increases water solubility, contrasting with the target compound’s hydrophobic phenyl group.
Ester Group Impact
- Ethyl vs. 2-Methylpropyl Esters: The 2-methylpropyl ester in ’s compound increases lipophilicity (logP ~4.0 vs.
Biological Activity
Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 513.66 g/mol |
| Density | 1.54 g/cm³ (predicted) |
| Boiling Point | 757.1 °C (predicted) |
| pKa | -0.09 (predicted) |
Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate has been studied for its interactions with various biological pathways:
- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown significant cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in cell cultures and animal models, suggesting a possible application in treating inflammatory diseases.
1. Anticancer Studies
A study published in a peer-reviewed journal demonstrated that Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate exhibited an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7). The compound was noted to induce apoptosis through the activation of caspase pathways.
2. Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
3. Anti-inflammatory Research
Research involving animal models of inflammation showed that administration of the compound led to a significant reduction in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
